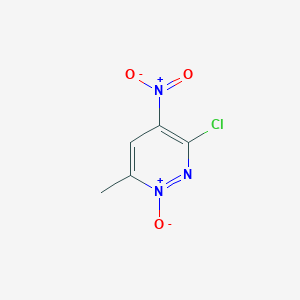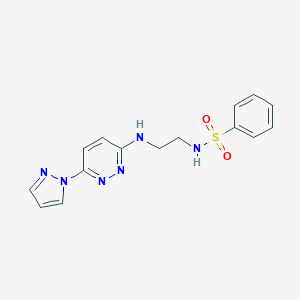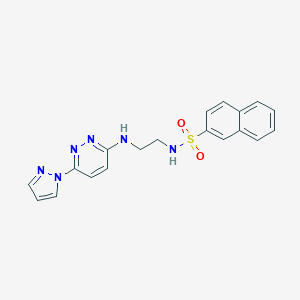
3-Chloro-6-methyl-4-nitropyridazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 3-Chloro-6-methyl-4-nitropyridazine, which can then be oxidized to form the desired 1-ium-1-olate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-4-nitropyridazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Further oxidized pyridazine derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methyl-4-nitropyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate: Similar structure but with a different position of the methyl group.
2-Chloro-5-methyl-4-nitropyridine-N-oxide: Another related compound with a different nitrogen position in the ring.
Uniqueness
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4ClN3O3 |
|---|---|
Molecular Weight |
189.56g/mol |
IUPAC Name |
3-chloro-6-methyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4ClN3O3/c1-3-2-4(9(11)12)5(6)7-8(3)10/h2H,1H3 |
InChI Key |
LRDSHXSUTUKSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B504481.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B504485.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide](/img/structure/B504486.png)
![5-bromo-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-furamide](/img/structure/B504487.png)
![2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504488.png)

![4-butoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504493.png)
![3,4-dimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504494.png)
![4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504496.png)

![2,5-diethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504501.png)
![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504502.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504503.png)
